1h-Pyrazolo[3,4-b]pyrazin-3-amine
Overview
Description
1H-Pyrazolo[3,4-b]pyrazin-3-amine is a chemical compound . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-b]pyrazin-3-amine is represented by the linear formula C5H5N5 .Chemical Reactions Analysis
The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Scientific Research Applications
Synthesis and Structural Analysis
1H-pyrazolo[3,4-b]pyrazin-3-amine serves as a critical synthon in heterocyclic chemistry. Dolzhenko et al. (2012) utilized it for the preparation of 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines, employing guanylation and reaction with aldehydes or ketones. This study provided insights into the tautomeric preferences of the synthesized products, using spectroscopic methods and X-ray diffraction data (Dolzhenko, Bai, Dolzhenko, & Chui, 2012).
Biomedical Applications
A comprehensive review by Donaire-Arias et al. (2022) on pyrazolo[3,4-b]pyridines, which include 1H-pyrazolo[3,4-b]pyrazin-3-amine, discussed their biomedical applications. They analyzed the diversity of substituents in these compounds, their synthetic methods, and applications in biomedicine, encompassing a vast array of over 300,000 such compounds (Donaire-Arias et al., 2022).
Safety And Hazards
1H-Pyrazolo[3,4-b]pyrazin-3-amine is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Relevant Papers
- "Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives"
- "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications"
- "1-Methyl-1H-pyrazol-3-amine | 1904-31-0 - ChemicalBook"
- "1H-Pyrazolo[3,4-b]pyrazin-3-amine | 81411-64-5 - MilliporeSigma"
- "1H-Pyrazolo[3,4-d]pyrimidin-4-amine - NIST Chemistry WebBook"
- "A simple and efficient one-pot novel synthesis of pyrazolo[3,4-b][1,8 …"
- "Design, synthesis and biological evaluation of pyrazolo[3,4- b …"
- "A new and straightforward route to synthesize novel pyrazolo[3,4-b …"
- "1H-PYRAZOLO[3,4-B]PYRAZIN-3-AMINE Safety Data Sheets"
properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H3,6,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPZCGSFUJKIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303858 | |
Record name | 1h-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Pyrazolo[3,4-b]pyrazin-3-amine | |
CAS RN |
81411-64-5 | |
Record name | 81411-64-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.